CYP Inhibition Liability: Spiro[3.4]octane Scaffold vs. Benzenoid Bioisosteres
In a matched‑molecular‑pair analysis within a diazaspiro[3.4]octane antimalarial series, replacement of a para‑substituted phenyl ring with the spiro[3.4]octane core reduced inhibition of CYP3A4 from >90% to <20% at 10 µM, while retaining low‑nanomolar asexual blood‑stage activity (<50 nM) [1]. The comparator benzenoid series, despite similar potency, suffered from uniformly high CYP inhibition that precluded further development [1].
| Evidence Dimension | CYP3A4 inhibition at 10 µM |
|---|---|
| Target Compound Data | <20% inhibition (diazaspiro[3.4]octane analogue, 10 µM) |
| Comparator Or Baseline | >90% inhibition (para‑substituted phenyl analogue, 10 µM) |
| Quantified Difference | >4.5‑fold reduction in CYP3A4 inhibition |
| Conditions | Recombinant human CYP3A4; luminescent assay; diazaspiro[3.4]octane antimalarial series lead optimisation |
Why This Matters
Low CYP inhibition is a critical procurement criterion for compound screening libraries and hit‑to‑lead programmes; spiro[3.4]octane‑bearing compounds offer a measurable advantage over benzenoid isosteres in avoiding CYP‑mediated drug–drug interaction flags.
- [1] Le Manach, C. et al. (2021) J. Med. Chem., 64(4), 2191–2210. CYP3A4 data: Supporting Information, Table S3; asexual blood‑stage IC₅₀: <50 nM for optimised diazaspiro[3.4]octane analogues. View Source
